SCR7

Übersicht

Beschreibung

SCR7 ist eine chemische Verbindung, die für ihre Rolle als spezifischer Inhibitor der DNA-Ligase IV bekannt ist. Dieses Enzym ist für den Nicht-homologen Endverknüpfungspfad (NHEJ) entscheidend, einem primären Mechanismus zur Reparatur von Doppelstrangbrüchen in der DNA. Durch die Hemmung der DNA-Ligase IV blockiert this compound effektiv den NHEJ-Pfad, wodurch die Effizienz der homologen gerichteten Reparatur (HDR) in Anwendungen der Genombearbeitung erhöht wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit optimiert und gewährleistet eine gleichbleibende Qualität und Reinheit. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung verwendet .

Wissenschaftliche Forschungsanwendungen

SCR7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz zur Untersuchung von DNA-Reparaturmechanismen und zur Entwicklung neuer chemischer Reaktionen verwendet.

Industrie: Wird bei der Entwicklung neuer biotechnologischer Werkzeuge und Prozesse eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die DNA-Bindungsdomäne der DNA-Ligase IV bindet und so ihre Interaktion mit DNA hemmt. Diese Hemmung blockiert den NHEJ-Pfad, was zu einer Erhöhung der HDR-vermittelten Reparatur führt. Die molekularen Ziele umfassen die DNA-Ligase IV und andere Proteine, die an den DNA-Reparaturpfaden beteiligt sind .

Wirkmechanismus

- SCR7’s impact extends beyond cancer research—it has been used in biochemical studies and, importantly, to enhance genome editing using CRISPR-Cas9 .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

SCR7 plays a crucial role in biochemical reactions by inhibiting the nonhomologous DNA end-joining pathway. This compound specifically targets the enzyme Ligase IV, which is essential for the NHEJ process. By binding to Ligase IV, this compound prevents the ligation of DNA double-strand breaks, thereby inhibiting the repair of damaged DNA . This interaction is highly specific, as this compound does not significantly affect other ligases such as Ligase I and Ligase III . Additionally, this compound has been shown to interact with other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death . This compound has been shown to decrease the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process . These effects make this compound a promising candidate for cancer therapy, as it can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Ligase IV, a key enzyme in the nonhomologous DNA end-joining pathway. By binding to Ligase IV, this compound inhibits the ligation of DNA double-strand breaks, preventing the repair of damaged DNA . This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells . Additionally, this compound has been shown to affect other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway . The compound’s specificity for Ligase IV ensures minimal off-target effects, making it a potent and selective inhibitor of the NHEJ pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its inhibitory effects on the NHEJ pathway, leading to sustained DNA damage and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the NHEJ pathway and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the NHEJ pathway . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to DNA repair. The compound interacts with enzymes and cofactors involved in the nonhomologous DNA end-joining pathway, including Ligase IV and other DNA repair proteins . By inhibiting these enzymes, this compound disrupts the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on the nonhomologous DNA end-joining pathway . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with DNA repair proteins and enzymes involved in the nonhomologous DNA end-joining pathway . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . Once in the nucleus, this compound binds to Ligase IV and other DNA repair proteins, inhibiting the repair of DNA double-strand breaks and inducing apoptosis in cancer cells . This specific localization ensures that this compound exerts its effects precisely where they are needed, minimizing off-target effects and enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SCR7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SCR7 unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Typische Bedingungen umfassen moderate Temperaturen und inerte Atmosphären.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von this compound mit verschiedenen funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RS-1: Eine weitere Verbindung, die HDR durch Stabilisierung des RAD51-Proteins verbessert.

NU7441: Ein DNA-abhängiger Proteinkinase-Inhibitor, der auch den NHEJ-Pfad beeinflusst.

Einzigartigkeit

SCR7 ist einzigartig in seiner spezifischen Hemmung der DNA-Ligase IV, wodurch es besonders effektiv den NHEJ-Pfad blockiert. Diese Spezifität ermöglicht eine präzisere Genombearbeitung und hat erhebliche Auswirkungen auf die Krebstherapie .

Eigenschaften

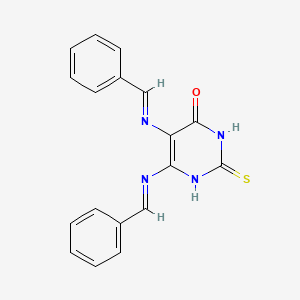

IUPAC Name |

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVCWPRIZJJRJ-LWRDCAMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417353-16-2 | |

| Record name | 1417353-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

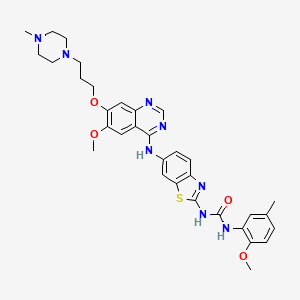

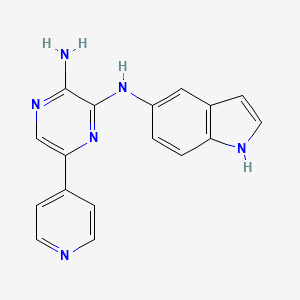

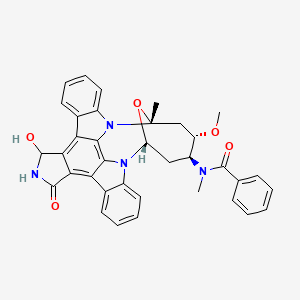

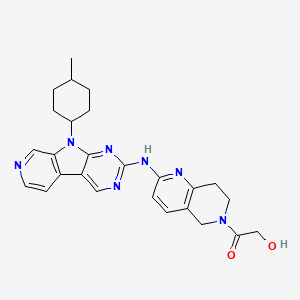

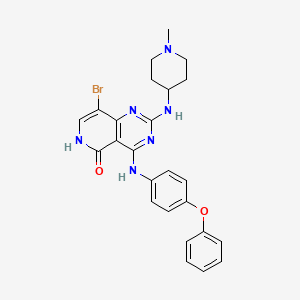

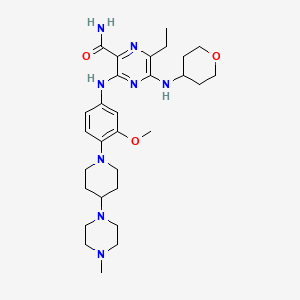

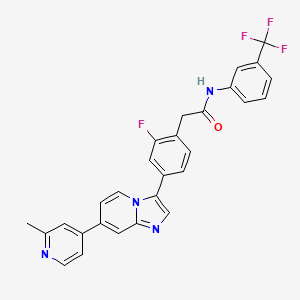

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCR7?

A1: this compound primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].

Q2: What are the downstream effects of this compound-mediated NHEJ inhibition?

A2: Inhibition of NHEJ by this compound leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers focus on the biological activity of this compound, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of this compound, a DNA ligase inhibitor." [].

Q5: How does this compound perform under various conditions?

A5: The provided research papers primarily focus on the biological activity of this compound and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.

Q6: How do structural modifications of this compound impact its activity and potency?

A6: Studies have shown that the cyclized and oxidized forms of this compound (this compound-cyclized and this compound-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized this compound derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to this compound [].

Q7: Has the impact of this compound modification on its selectivity been investigated?

A7: While this compound is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, this compound-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].

Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A9: Researchers have explored encapsulating this compound in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of this compound in cancer cell lines [, ]. Additionally, a water-soluble version of this compound, named water-soluble this compound (WS-SCR7) has been synthesized to address solubility limitations [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While the provided research papers focus on the in vitro and in vivo efficacy of this compound, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.

Q10: What cell-based assays have been used to study the efficacy of this compound?

A11: Various cell-based assays have been employed to assess this compound efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.

Q11: Has this compound been tested in animal models, and what are the findings?

A12: Yes, this compound has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, this compound administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].

Q12: Are there known resistance mechanisms to this compound?

A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss this compound resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.

Q13: What is the safety profile of this compound?

A13: Although preclinical studies in mice models suggest minimal side effects with this compound treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.

Q14: What tools and resources are essential for efficient research on this compound?

A14: Efficient research on this compound necessitates access to various tools and resources, including:

Q15: What are the key milestones in the research on this compound?

A15: The research journey of this compound is marked by several key milestones:

- Initial discovery: The identification of this compound as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].

- Characterization of this compound derivatives: Subsequent studies explored the synthesis and characterization of various this compound derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].

- Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver this compound effectively [, ].

- In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of this compound, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].

Q16: What are the potential cross-disciplinary applications of this compound research?

A16: this compound research extends beyond oncology and holds promise for applications in various fields, including:

- Infectious diseases: this compound has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].

- Genetic disorders: Researchers are exploring the use of this compound in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)